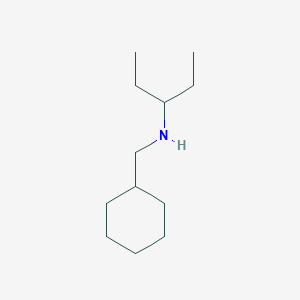
(Cyclohexylmethyl)(pentan-3-yl)amine
Descripción general
Descripción
(Cyclohexylmethyl)(pentan-3-yl)amine is a chemical compound with the molecular formula C12H25N . It has a molecular weight of 183.33 g/mol . The IUPAC name for this compound is N-(cyclohexylmethyl)pentan-3-amine .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexylmethyl group attached to a pentan-3-yl group via an amine linkage . The InChI string representation of the molecule is InChI=1S/C12H25N/c1-3-12(4-2)13-10-11-8-6-5-7-9-11/h11-13H,3-10H2,1-2H3 . The canonical SMILES representation is CCC(CC)NCC1CCCCC1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 183.33 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has 5 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 183.198699802 g/mol . The topological polar surface area is 12 Ų . The compound has a heavy atom count of 13 .
Aplicaciones Científicas De Investigación
Aminoalkylation of [1.1.1]Propellane
Aminoalkylation of [1.1.1]propellane enables the synthesis of high-value 3-alkylbicyclo[1.1.1]pentan-1-amines, offering a method to incorporate pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold. This strategy streamlines the syntheses of essential bicyclo[1.1.1]pentan-1-amine building blocks, underscoring its significance in the development of new pharmaceutical compounds (Hughes et al., 2019).
Novel Route to Bicyclo[1.1.1]pentan-1-amine
The development of a new route to bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane presents a flexible and scalable alternative for synthesizing this unique moiety. This advancement provides medicinal chemists with an accessible method to incorporate bicyclo[1.1.1]pentan-1-amine into drug molecules, expanding the toolkit for drug synthesis and design (Goh et al., 2014).
Strain-Release Heteroatom Functionalization
The methodology for strain-release heteroatom functionalization, particularly through the "cyclopentylation" of amines and other heteroatoms, provides a versatile approach for the installation of small, strained ring systems at any stage of compound synthesis. This technique is pivotal for bioconjugation and peptide labeling, offering a novel way to modify lead compounds with strained bioisosteres like bicyclo[1.1.1]pentane (Lopchuk et al., 2017).
Radical Multicomponent Carboamination
An efficient method for the synthesis of multifunctionalized bicyclo[1.1.1]pentane (BCP) derivatives via radical multicomponent carboamination of [1.1.1]propellane has been developed. This approach is significant for generating drug-like molecules with improved properties, such as passive permeability and metabolic stability, by functionalizing BCP, a high-value bioisostere (Kanazawa et al., 2017).
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)pentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-3-12(4-2)13-10-11-8-6-5-7-9-11/h11-13H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBAGDCBRNIEMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



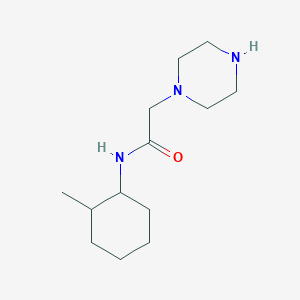


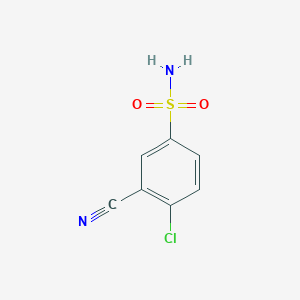
amine](/img/structure/B1461416.png)
![1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1461417.png)
amine](/img/structure/B1461418.png)
![(2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine](/img/structure/B1461419.png)
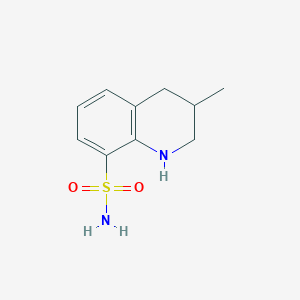
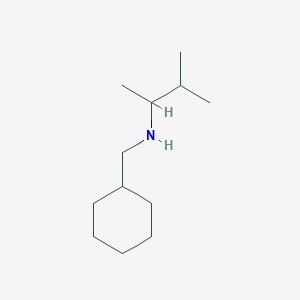
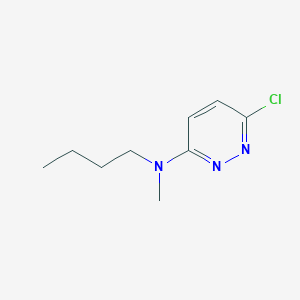
![4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1461427.png)

